molecular formula C9H10N2O4 B2653780 N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864938-49-8

N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2653780
CAS RN: 864938-49-8
M. Wt: 210.189
InChI Key: DCGHNYPDKGEXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-methylisoxazol-3-yl)malonamide” is an amide-containing compound. The supramolecular architectures of such compounds are highly dependent on the side-chain substituents . The potential impact of isoxazole substituents on polymorph formation has been explored .


Synthesis Analysis

Three distinct forms of “N1, N3 -bis (5-methylisoxazol-3-yl)malonamide” were obtained and characterized: two polymorphic forms and one solvate . The synthesis of “N-(5-methylisoxazol-3-yl)-2-(5-aryl-1,3,4-oxadiazol-2-yl)acetamides” from readily available materials has been reported.


Molecular Structure Analysis

An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed the proposal of crystallization mechanisms . The energy similarities between the interaction of the first sites NH amide ⋯O C amide (form 1I) and the symmetric sites NH amide ⋯N isox (form 1II) were found to contribute to their formation .


Chemical Reactions Analysis

The chemical reactivity of “N-(5-methylisoxazol-3-yl)acetamide” and its derivatives has been explored through various chemical oxidation processes. These studies shed light on the compound’s functional groups’ reactivity, paving the way for further chemical modifications.


Physical And Chemical Properties Analysis

The physical properties of related acetamide derivatives, including their crystalline state, have been determined using techniques such as electron diffraction. The chemical properties of “N-(5-methylisoxazol-3-yl)acetamide”, such as acidity and basicity, can be inferred from studies on similar compounds.

Scientific Research Applications

Polymorphism and Crystallization Mechanisms

The compound has been studied for its polymorphic forms and crystallization mechanisms. Three distinct forms of N1, N3 -bis (5-methylisoxazol-3-yl)malonamide were obtained and characterized: two polymorphic forms and one solvate . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed researchers to propose crystallization mechanisms .

Impact of Isoxazole Substituents

The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents. The potential impact of isoxazole substituents on polymorph formation has been explored with this compound .

Solvent Variations

The compound’s forms can be influenced by variations in solvents, flexibility, and the presence/absence of amide–amide interactions .

Therapeutic Potential

Isoxazole, which is a part of this compound, is of immense importance because of its wide spectrum of biological activities and therapeutic potential .

Analgesic Potential

Isoxazole derivatives, including this compound, have shown prominent potential as analgesics .

Anti-Inflammatory Activity

The compound has been associated with anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs .

Anticancer Activity

Isoxazole derivatives have shown anticancer activity, suggesting that this compound could be used in the development of new anticancer drugs .

Antimicrobial Activities

A new series of Sulfamethoxazole derivatives, which include this compound, was prepared and examined for antifibrinolytic and antimicrobial activities.

Mechanism of Action

The presence of DMSO resulted in the formation of form 1III, where the solvent molecule disrupted amide-amide interactions . The first nuclei are more stable than forms 1I and 1II .

Future Directions

The findings suggest that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds . This could open up new avenues for research and development in this field.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6-4-8(11-15-6)10-9(12)7-5-13-2-3-14-7/h4-5H,2-3H2,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGHNYPDKGEXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=COCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.